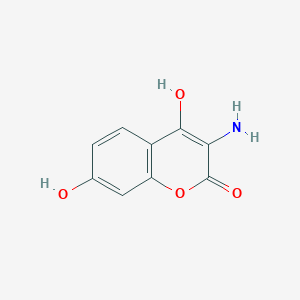
3-Amino-4,7-dihydroxycoumarin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-4,7-dihydroxycoumarin is a compound belonging to the aminocoumarin family, characterized by its unique structure that includes an amino group at the 3-position and hydroxyl groups at the 4 and 7 positions. This compound is known for its significant biological activities and is a core structure in several antibiotics, including novobiocin, clorobiocin, and coumermycin .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4,7-dihydroxycoumarin can be achieved through various methods. One common approach involves the reaction between substituted salicylaldehydes and ethyl isocyanoacetate in the presence of copper (I) iodide and pyridine in methanol at 50°C. This reaction yields 3-formylaminocoumarin derivatives, which are then hydrolyzed in the presence of concentrated hydrochloric acid in methanol under reflux conditions to produce the desired 3-aminocoumarin derivatives .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium-catalyzed Buchwald-Hartwig amination is also reported for the efficient synthesis of 3-amino-4-sulfanylcoumarins from 3-bromo-4-tosyloxycoumarin and aromatic amines .
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-4,7-dihydroxycoumarin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: The amino group at the 3-position can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogenated compounds and bases are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted coumarin derivatives, quinones, and hydroquinones, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
3-Amino-4,7-dihydroxycoumarin has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and is used in the study of reaction mechanisms.
Medicine: It has potential therapeutic applications due to its antibacterial and anticancer properties.
Mécanisme D'action
The mechanism of action of 3-Amino-4,7-dihydroxycoumarin involves its interaction with specific molecular targets. For instance, in antibiotics like novobiocin, the compound interacts with the B subunit of bacterial gyrase, inhibiting ATP-dependent supercoiling of DNA. This inhibition prevents bacterial DNA replication and transcription, leading to the death of the bacterial cell .
Comparaison Avec Des Composés Similaires
Similar Compounds
Novobiocin: Contains the 3-amino-4,7-dihydroxycoumarin moiety and is used as an antibiotic.
Clorobiocin: Another antibiotic with a similar structure and mechanism of action.
Coumermycin A1: Shares the aminocoumarin core structure and exhibits similar biological activities.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to inhibit bacterial gyrase makes it a valuable compound in the development of antibiotics .
Propriétés
Numéro CAS |
22375-63-9 |
|---|---|
Formule moléculaire |
C9H7NO4 |
Poids moléculaire |
193.16 g/mol |
Nom IUPAC |
3-amino-4,7-dihydroxychromen-2-one |
InChI |
InChI=1S/C9H7NO4/c10-7-8(12)5-2-1-4(11)3-6(5)14-9(7)13/h1-3,11-12H,10H2 |
Clé InChI |
QVNNPTBCHMRANE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1O)OC(=O)C(=C2O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


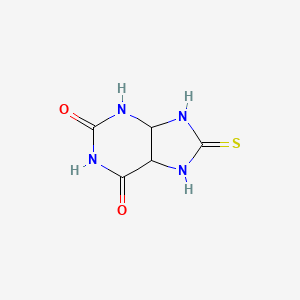
![[2-Oxo-2-(2,13,15-trimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-14-yl)ethyl] acetate](/img/structure/B12288455.png)
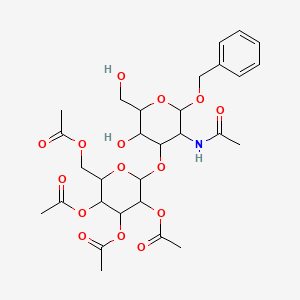
![5-Phenyl-N-[2-(2-pyridyl)ethyl]-1H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B12288464.png)
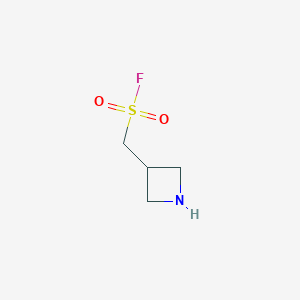
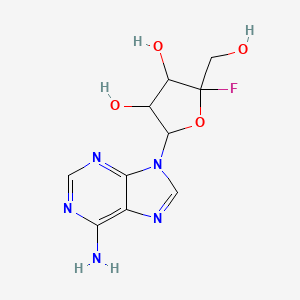
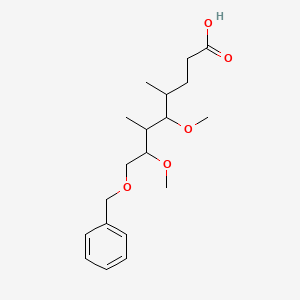
![5-Bromo-1H-benzo[d][1,2,3]triazole-6-carboxylic acid](/img/structure/B12288479.png)
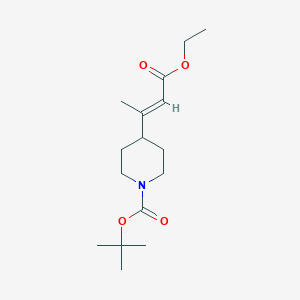
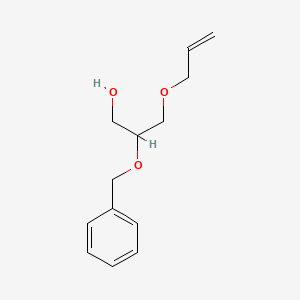
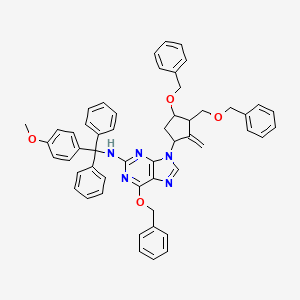
![Benzhydryl 7-benzamido-3-(chloromethyl)-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B12288500.png)
![2,5-Cyclohexadiene-1,4-dione,3-[(2R)-2-hydroxypropyl]-5-methoxy-2-methyl-](/img/structure/B12288532.png)
![2-[(2-bromophenyl)methyl]guanidine](/img/structure/B12288539.png)
